CopperPyrithione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

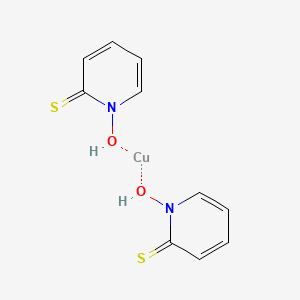

copper;1-hydroxypyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNCWVQDOPICKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CuN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154592-20-8 | |

| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Copper Pyrithione

This guide provides a comprehensive technical overview of the core chemical properties and stability profile of Copper Pyrithione (CuPT). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights to support the evaluation and application of this potent biocide.

Introduction: The Dual Nature of Copper Pyrithione

Copper Pyrithione, a coordination complex of copper(II) with the pyrithione ligand, has garnered significant interest for its broad-spectrum antimicrobial activity.[1][2] Its utility spans from antifouling coatings to potential therapeutic applications.[2][3] However, harnessing its full potential requires a deep understanding of its chemical behavior—its solubility, how it withstands environmental and process-related stresses, and its compatibility with other formulation components. This guide delves into these critical aspects, providing both the "what" and the "why" behind the experimental methodologies used to characterize this versatile molecule.

The fundamental structure of Copper Pyrithione involves a central copper ion chelated by two pyrithione ligands, which are N-oxides of pyridine-2-thiol. This structure is key to its physical and chemical properties.

Figure 1: Chemical Structure of Copper Pyrithione.

Solubility Profile: A Tale of Two Phases

A critical parameter for any bioactive compound is its solubility, which dictates its formulation possibilities and bioavailability. Copper Pyrithione exhibits a distinct solubility profile, being sparingly soluble in aqueous media but showing enhanced solubility in certain organic solvents.

Aqueous Solubility

Copper Pyrithione's aqueous solubility is notably low.[3] This characteristic is advantageous for applications like antifouling paints, where slow leaching is desired.[4] However, for pharmaceutical applications, this low water solubility can be a significant hurdle.[3]

Recent research has explored the synthesis of PEG-substituted pyrithione copper(II) complexes to significantly increase aqueous solubility.[3] This approach demonstrates that structural modification can be a powerful tool to tailor the compound's properties for specific applications.

Organic Solvent Solubility

While quantitative data across a broad range of organic solvents is not extensively published, it is generally understood that Copper Pyrithione is more soluble in organic solvents such as ethanol and ether. Studies on copper(II) ions indicate they are weakly solvated by methanol and acetonitrile but more strongly solvated by dimethyl sulfoxide (DMSO).[5][6] This suggests that solvents with higher polarity and coordinating ability may offer better solubility for Copper Pyrithione.

Table 1: Solubility Characteristics of Copper Pyrithione

| Solvent System | Solubility | Remarks |

| Water | Very Low | A key feature for controlled-release applications.[3] |

| Ethanol, Ether | Better than water | Qualitative observations suggest moderate solubility. |

| Methanol, Acetonitrile | Weakly solvated | Implies limited to moderate solubility.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Strongly solvated | Likely to be a good solvent for solubilization.[5][6] |

Experimental Protocol: Determining Equilibrium Solubility

This protocol outlines a standardized method for determining the equilibrium solubility of Copper Pyrithione in various solvents, a crucial step in pre-formulation studies.

-

Preparation of Saturated Solutions:

-

Add an excess amount of Copper Pyrithione powder to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, DMSO).

-

Ensure enough solid is present to maintain a saturated state with undissolved particles.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn sample through a 0.45 µm filter (or smaller, if necessary) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

-

Analyze the diluted sample and calculate the concentration of Copper Pyrithione in the original saturated solution.

-

Stability Profile: Understanding Degradation Pathways

The stability of Copper Pyrithione under various stress conditions is paramount for ensuring its efficacy and safety in final formulations. Key aspects of its stability include its response to heat, light, and hydrolytic and oxidative environments.

Thermal Stability

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a methodology for assessing the thermal stability of Copper Pyrithione.[10][11]

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 10-30 mg of the Copper Pyrithione sample into a TGA pan.

-

Analysis Parameters:

-

Purge the furnace with an inert gas (e.g., dry nitrogen) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate, typically 10 °C/min.

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

The onset temperature of significant weight loss is considered the decomposition temperature.

-

Photochemical Stability

Copper Pyrithione is susceptible to degradation upon exposure to light. Studies have shown a rapid photodegradation in seawater, with a half-life estimated to be approximately 7.1 minutes.[11] This highlights the importance of protecting Copper Pyrithione-containing formulations from light. The primary degradation product upon photolysis is often 2,2'-dipyridyldisulfide.[1][7]

Figure 3: Simplified Photodegradation Pathway of Copper Pyrithione.

Experimental Protocol: Photostability Testing (ICH Q1B Guideline)

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[12][13][14][15]

-

Sample Preparation:

-

Place the Copper Pyrithione sample in a suitable container (e.g., quartz cell for solutions, thin layer on a petri dish for solids).

-

Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.

-

-

Exposure Conditions:

-

Expose the sample to a light source that produces both visible and UV output, as specified in ICH Q1B (e.g., xenon or metal halide lamp).

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Maintain a constant temperature to differentiate between thermal and photodegradation.

-

-

Analysis:

-

At appropriate time intervals, withdraw samples and analyze for the remaining concentration of Copper Pyrithione and the formation of degradation products using a stability-indicating HPLC method.

-

Compare the results of the exposed sample to the dark control to determine the extent of photodegradation.

-

Hydrolytic Stability

Experimental Protocol: pH-Rate Profile for Hydrolysis

This protocol describes a method to evaluate the hydrolytic stability of Copper Pyrithione as a function of pH.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Incubation:

-

Prepare solutions of Copper Pyrithione in each buffer at a known concentration.

-

Store the solutions at a constant, elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation.

-

Include control samples stored at a lower temperature (e.g., 5 °C) to assess the initial concentration.

-

-

Sample Analysis:

-

At predetermined time points, withdraw aliquots from each solution.

-

Immediately quench any further reaction (e.g., by dilution with a cold mobile phase).

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of Copper Pyrithione.

-

-

Data Analysis:

-

For each pH, plot the natural logarithm of the concentration of Copper Pyrithione versus time.

-

Determine the apparent first-order degradation rate constant (k) from the slope of the line.

-

Plot the logarithm of k versus pH to generate the pH-rate profile.

-

Oxidative Stability

Copper Pyrithione can be susceptible to oxidative degradation. The presence of oxidizing agents or conditions that promote the formation of reactive oxygen species can lead to the degradation of the pyrithione ligand.[1]

Experimental Protocol: Forced Oxidation Study

This protocol outlines a method to assess the oxidative stability of Copper Pyrithione.

-

Sample Preparation: Prepare a solution of Copper Pyrithione in a suitable solvent.

-

Stress Conditions:

-

Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

-

Incubate the mixture at room temperature or a slightly elevated temperature for a defined period.

-

Include a control sample without the oxidizing agent.

-

-

Analysis:

-

At various time points, analyze the stressed and control samples by a stability-indicating HPLC method.

-

Compare the chromatograms to identify and quantify any degradation products formed due to oxidation.

-

Analytical Methodologies for Stability Assessment

A robust and validated analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of pyrithione-containing compounds and their degradation products.

Protocol: Stability-Indicating HPLC-UV Method

The following provides a starting point for developing a stability-indicating HPLC-UV method for Copper Pyrithione, based on methods for similar compounds.[18][19][20][21]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[19]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile and/or methanol).[19]

-

Flow Rate: Typically 1.0 mL/min.[19]

-

Detection Wavelength: Based on the UV-Vis spectrum of Copper Pyrithione, a wavelength of around 320 nm is often suitable for detection.[22]

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Drug-Excipient Compatibility

For pharmaceutical development, understanding the potential interactions between Copper Pyrithione and common excipients is critical to ensure the stability and safety of the final dosage form.[16] Techniques such as Differential Scanning Calorimetry (DSC) and HPLC are invaluable for these studies.[4][23][24]

Experimental Protocol: Drug-Excipient Compatibility Screening

This protocol describes a common approach for screening potential incompatibilities.[16][23][24]

-

Binary Mixture Preparation:

-

Prepare binary mixtures of Copper Pyrithione with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.

-

Prepare samples of the pure drug and each pure excipient as controls.

-

-

Differential Scanning Calorimetry (DSC) Analysis:

-

Analyze the pure components and the binary mixtures by DSC.

-

Heat the samples at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Compare the thermograms of the mixtures with those of the pure components. The appearance of new peaks, disappearance of existing peaks, or shifts in peak positions can indicate an interaction.

-

-

Isothermal Stress Testing with HPLC Analysis:

-

Store the binary mixtures under accelerated conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).

-

At specified time points, analyze the stored samples by a stability-indicating HPLC method.

-

Compare the chromatograms to those of the pure drug stored under the same conditions to identify any new degradation products or significant loss of the active ingredient.

-

Conclusion

The chemical properties and stability of Copper Pyrithione are complex and require careful characterization to ensure its effective and safe use. This guide has provided an in-depth overview of its solubility, stability under various stress conditions, and the analytical methodologies required for its assessment. By understanding these fundamental characteristics, researchers and formulation scientists can make informed decisions in the development of robust and efficacious products containing Copper Pyrithione. Further research to generate more quantitative data, particularly on solubility in a wider range of organic solvents, a precise thermal decomposition profile, and specific drug-excipient compatibility studies, will be invaluable to the scientific community.

References

-

Mochida, K., Ito, K., Harada, K., & Fujii, K. (2010). Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete. PubMed. [Link]

-

Mishra, A., Djoko, K. Y., Lee, Y., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Organic & Biomolecular Chemistry, 21(12), 2539-2544. [Link]

-

Mishra, A., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Organic & Biomolecular Chemistry. [Link]

-

IPC. (Year not provided). Decomposition Temperature (Td) of Laminate Material Using TGA. Global Electronics Association. [Link]

-

Sari, A. A., et al. (2022). Photocatalytic and Kinetics Study of Copper Oxide on the Degradation of Methylene Blue Dye. Atlantis Press. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

-

Mishra, A., et al. (2023). Water-soluble copper pyrithione complexes as therapeutic agents. ResearchGate. [Link]

-

Chaiyasat, P., & Phaechamud, T. (2020). Compatibility between Magnesium Stearate and Pharmaceutical Acidic Active Compounds/Excipients with DSC. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2005). Transfer thermodynamic study on the copper(II) ion from water to methanol, acetonitrile, dimethyl sulfoxide and pyridine. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Zheng, H., et al. (2022). Kinetic study of 2-nitrophenol photodegradation on Al-pillared montmorillonite doped with copper. PubMed. [Link]

-

Mochida, K., et al. (2010). Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete. PubMed. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. IKEV. [Link]

-

Fadel, M. A., et al. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ. [Link]

-

(Author not provided). (Year not provided). THERMAL DECOMPOSITION ANALYSIS OF COPPER CONTAINING ADDITIVES MIXED WITH AMMONIUM PERCHLORATE A THESIS. ScholarWorks. [Link]

-

Kumar, M., et al. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Journal of Pharmaceutical Research International. [Link]

-

Kollár, M., et al. (2022). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. MDPI. [Link]

-

Liu, Y., et al. (2024). Copper Pyrithione Induces Hepatopancreatic Apoptosis and Metabolic Disruption in Litopenaeus vannamei: Integrated Transcriptomic, Metabolomic, and Histopathological Analysis. MDPI. [Link]

-

Ronduda, H., et al. (2022). Ketoprofen Photodegradation Kinetics Promoted by TiO2. MDPI. [Link]

-

Vassiliadou, I., et al. (2015). Investigation of the thermal decomposition of printed circuit boards (PCBs) via thermogravimetric analysis (TGA) and analytical pyrolysis (Py–GC/MS). ResearchGate. [Link]

-

Bolhuis, G. K., & Chow, K. (1993). Cellactose a co-processed excipient: a comparison study. PubMed. [Link]

-

TA Instruments. (Year not provided). Drug – Excipient Incompatibility with Discovery X3. TA Instruments. [Link]

-

Sahoo, U., et al. (2021). Development and validation of RP-HPLC method for determination of Zinc Pyrithione in shampoo. International Scientific Organization. [Link]

-

Mali, B. (2017). Drug – Excipient compatibility study. AWS. [Link]

-

Trnkova, L., et al. (2008). Study of Copper and Purine-Copper Complexes on Modified Carbon Electrodes by Cyclic and Elimination Voltammetry. PMC. [Link]

-

Larsen, T., et al. (2004). Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seawater. ScienceDirect. [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

Wang, Z., et al. (2022). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. NIH. [Link]

-

(Author not provided). (2015). Investigation of the thermal decomposition of printed circuit boards (PCBs) via thermogravimetric analysis (TGA) and analytical pyrolysis (Py–GC/MS). ResearchGate. [Link]

-

van der Westhuizen, J. H., & Weldegebriel, G. K. (2022). Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. ResearchGate. [Link]

-

Bretti, C., et al. (Year not provided). Copper(II) hydrolysis constants. NECTAR COST. [Link]

-

Singh, D., & Rana, D. (2022). Review of Solvation Studies of Copper (1) Complexes in Different Solvents and at Different Temperatures. IJRPR. [Link]

-

Nakajima, K., et al. (1990). High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation. PubMed. [Link]

-

Nakajima, K., et al. (1990). High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation. Semantic Scholar. [Link]

-

Heidari, A. (2019). The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques. OAText. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. restservice.epri.com [restservice.epri.com]

- 9. researchgate.net [researchgate.net]

- 10. electronics.org [electronics.org]

- 11. Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oatext.com [oatext.com]

- 16. journaljpri.com [journaljpri.com]

- 17. cost-nectar.eu [cost-nectar.eu]

- 18. peerj.com [peerj.com]

- 19. iscientific.org [iscientific.org]

- 20. High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. rsc.org [rsc.org]

- 23. Drug – Excipient Incompatibility with Discovery X3 - TA Instruments [tainstruments.com]

- 24. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

The Antimicrobial Spectrum of Copper Pyrithione: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Copper pyrithione (CuPT) is a coordination complex of copper and pyrithione that has garnered significant attention for its broad-spectrum antimicrobial activity. This technical guide provides an in-depth exploration of the antimicrobial properties of copper pyrithione, intended for researchers, scientists, and professionals in the field of drug development. The document delineates the compound's mechanism of action, its efficacy against a wide range of bacteria, fungi, and algae, and detailed methodologies for its evaluation. Furthermore, it addresses the critical aspects of microbial resistance and the synergistic potential of copper pyrithione with other antimicrobial agents. This guide is structured to provide not only a comprehensive overview but also practical, field-proven insights to facilitate further research and application of this potent biocide.

Introduction: The Emergence of a Broad-Spectrum Antimicrobial

Copper pyrithione is a highly effective biocide with pronounced growth-inhibiting activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and algae.[1] Its low solubility in water contributes to its durability in various applications, particularly in marine antifouling paints.[1] The growing concern over microbial resistance to conventional antibiotics has spurred interest in alternative antimicrobial agents like copper pyrithione, which presents a unique mechanism of action. This guide will systematically dissect the antimicrobial profile of copper pyrithione, offering a foundational understanding for its potential therapeutic and industrial applications.

Mechanism of Action: A Trojan Horse for Copper Ions

The primary antimicrobial mechanism of copper pyrithione lies in its function as a copper ionophore. Pyrithione, a bidentate chelator, forms a complex with copper, facilitating its transport across microbial cell membranes.[2][3][4] This process effectively shuttles toxic concentrations of copper into the cell, disrupting normal cellular processes.

Once inside the cell, the excess copper can induce a cascade of detrimental effects:

-

Generation of Reactive Oxygen Species (ROS): Elevated intracellular copper levels can catalyze the formation of highly reactive oxygen species, leading to oxidative stress and damage to vital cellular components such as DNA, proteins, and lipids.[5]

-

Inactivation of Iron-Sulfur Cluster Proteins: Copper can displace iron from the iron-sulfur clusters of essential enzymes, rendering them inactive.[2][4] This disruption of critical metabolic pathways is a key factor in its antimicrobial efficacy.

-

Membrane Damage: Although the primary mechanism is intracellular, high concentrations of copper pyrithione can also lead to membrane depolarization and damage.

The ionophoric activity of pyrithione is crucial; copper salts alone, such as copper chloride, exhibit significantly lower antimicrobial activity due to their limited ability to penetrate microbial cell walls.

Antimicrobial Spectrum: A Multi-Front Assault

Copper pyrithione exhibits a broad spectrum of activity, effectively inhibiting the growth of a diverse range of microorganisms.

Antibacterial Activity

Copper pyrithione is active against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is particularly notable against several of the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of nosocomial infections and are often multidrug-resistant.

| Bacterial Species | Strain | MIC (µM) |

| Escherichia coli | ATCC 25922 | 6.4 |

| Staphylococcus aureus | ATCC 29213 | 0.4 |

| Klebsiella pneumoniae | BAA 1705 | 12.8 |

| Acinetobacter baumannii | BAA 1605 | 12.8 |

| Pseudomonas aeruginosa | ATCC 27853 | >100 |

| Table 1: Minimum Inhibitory Concentrations (MICs) of Copper Pyrithione against ESKAPE Pathogens. Data sourced from Mishra et al., 2023.[6] |

It is important to note that the activity against Gram-negative bacteria can be lower, which is likely attributable to the additional outer lipopolysaccharide membrane that can impede the uptake of the complex.[6]

Antifungal Activity

Copper pyrithione is also a potent antifungal agent, inhibiting the growth of both yeasts and molds.[1] It has demonstrated efficacy against clinically relevant fungi such as Candida albicans and filamentous fungi like Aspergillus niger. The copper-pyrithione complex has been shown to inhibit the growth of the fungus Malassezia globosa, a key factor in dandruff.[5][7]

While specific MIC values for a broad range of fungi are not as extensively tabulated in publicly available literature as for bacteria, its widespread use in antifungal applications underscores its efficacy.

Antialgal Activity

The primary industrial application of copper pyrithione is in antifouling paints for marine vessels, which speaks to its potent antialgal properties.[5] It is effective against a variety of marine and freshwater algae, including diatoms such as Phaeodactylum tricornutum.[8] The mechanism of action in algae is presumed to be similar to that in other microbes, involving the disruption of cellular processes through the influx of copper ions. Quantitative data, such as EC50 values (the concentration that causes a 50% reduction in a measured effect, like growth), are crucial for assessing its environmental impact and efficacy in antifouling formulations.

Synergistic Effects: Enhancing the Antimicrobial Arsenal

A significant aspect of copper pyrithione's potential is its ability to act synergistically with other antimicrobial compounds. This can lead to enhanced efficacy, reduced required dosages, and potentially a lower risk of resistance development.

Notably, copper pyrithione has been shown to synergize with β-lactam antibiotics against resistant strains of bacteria.[6] It is thought to inactivate metallo-β-lactamases, enzymes that confer resistance to this class of antibiotics, by delivering copper ions to the bacterial cells.[8]

Factors Influencing Antimicrobial Activity

The antimicrobial efficacy of copper pyrithione can be influenced by several factors:

-

Presence of Other Metal Ions: The presence of other metal ions in the environment can impact the activity of copper pyrithione. For instance, the addition of copper can enhance its bactericidal effects.

-

pH: The pH of the medium can affect the stability and solubility of the copper pyrithione complex, which in turn can influence its bioavailability and antimicrobial activity.

-

Organic Matter: High concentrations of organic matter may reduce the efficacy of copper pyrithione by binding to the compound and reducing its availability to interact with microbial cells.

Microbial Resistance to Copper Pyrithione

While copper pyrithione's multi-targeted mechanism of action is thought to make the development of resistance more difficult than for single-target antibiotics, it is not impossible. Microorganisms have evolved mechanisms to tolerate high concentrations of heavy metals, including copper. These mechanisms include:

-

Reduced Uptake: Alterations in the cell membrane or cell wall that reduce the permeability to copper pyrithione.

-

Enhanced Efflux: The upregulation of efflux pumps that actively transport copper ions out of the cell.[9]

-

Intracellular Sequestration: The production of metal-binding proteins, such as metallothioneins, that can sequester copper ions and prevent them from reaching their cellular targets.[9]

-

Extracellular Chelation: The secretion of molecules that can bind to copper pyrithione outside the cell, preventing its uptake.[9]

The heavy use of copper-based antimicrobials in agriculture has been linked to the emergence of copper-resistant bacteria that can also exhibit resistance to antibiotics.[10] This underscores the importance of responsible use and the investigation of strategies such as alternating with other antimicrobials to mitigate the development of resistance.[10]

Experimental Protocols for Antimicrobial Spectrum Determination

Accurate and reproducible methods are essential for determining the antimicrobial spectrum of copper pyrithione. Due to its poor water solubility, standard protocols for antimicrobial susceptibility testing require modification.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[4] For water-insoluble compounds like copper pyrithione, the following protocol, adapted from CLSI guidelines, is recommended.[2][11][12]

Materials:

-

Copper Pyrithione (analytical grade)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Solvent toxicity control (broth with the highest concentration of DMSO used)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of copper pyrithione in 100% DMSO (e.g., 10 mg/mL). Ensure complete dissolution.

-

Serial Dilutions: Perform two-fold serial dilutions of the copper pyrithione stock solution in DMSO in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations.

-

Assay Plate Preparation: Add 95 µL of the appropriate broth (CAMHB or RPMI-1640) to each well of a sterile 96-well microtiter plate.

-

Compound Addition: Transfer 5 µL of each serially diluted copper pyrithione solution (and controls) to the corresponding wells of the assay plate. This will result in a final DMSO concentration that should not exceed 1% (v/v) to avoid solvent toxicity.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the assay plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific fungus being tested.

-

MIC Determination: The MIC is the lowest concentration of copper pyrithione at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a microplate reader.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

To determine whether copper pyrithione is microbicidal or microbistatic, an MBC or MFC assay can be performed following the MIC test.

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates under appropriate conditions.

-

The MBC or MFC is the lowest concentration of copper pyrithione that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Perspectives

Copper pyrithione stands out as a potent, broad-spectrum antimicrobial agent with a multifaceted mechanism of action that makes it a valuable tool in combating microbial growth in various settings. Its efficacy against bacteria, fungi, and algae, coupled with its synergistic potential, positions it as a compelling candidate for further research and development, particularly in an era of increasing antimicrobial resistance.

Future research should focus on expanding the quantitative data on its antifungal and antialgal spectrum. A deeper understanding of the specific mechanisms of resistance to copper pyrithione is also crucial for its long-term sustainable use. Furthermore, the development of novel formulations to enhance its bioavailability and targeted delivery could unlock its full therapeutic potential. As our understanding of this versatile compound grows, so too will its applications in safeguarding human health and industrial processes from microbial threats.

References

-

Mishra, A., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Dalton Transactions, 52(10), 3045-3054. Available at: [Link]

-

Mishra, A., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Royal Society of Chemistry. Available at: [Link]

-

Dalecki, A. G., et al. (2021). The Promise of Copper Ionophores as Antimicrobials. mBio, 12(5), e02242-21. Available at: [Link]

-

IRO Group Inc. (n.d.). Copper Pyrithione (CPT). Available at: [Link]

-

Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. Antimicrobial Agents and Chemotherapy, 55(12), 5753-5760. Available at: [Link]

-

The Impact of Copper Ions on the Activity of Antibiotic Drugs. (2023). Molecules, 28(13), 5183. Available at: [Link]

-

Cervantes, C., & Gutierrez-Corona, F. (1994). Copper resistance mechanisms in bacteria and fungi. FEMS Microbiology Reviews, 14(2), 121-137. Available at: [Link]

-

Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

-

Gupea. (n.d.). On the Efficacy and Ecotoxicity of Antifouling Biocides. Available at: [Link]

-

Esaar International Pvt. Ltd. (2023). Benefits of Copper Pyrithiones in Anti Corrosive Paints. Available at: [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

-

Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. PubMed. Available at: [Link]

-

Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. ResearchGate. Available at: [Link]

-

JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of pyrithione (PT) against E. coli BW25113 and knockout strains in the presence of metals a. Available at: [Link]

-

ResearchGate. (n.d.). Structure of copper-pyrithione complex (A) and the effects of.... Available at: [Link]

-

ResearchGate. (n.d.). How do I measure MIC (micro dilution method) for a compound which is insoluble in Muller Hinton Broth ?. Available at: [Link]

-

CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Characterization of the bioaccumulation and toxicity of copper pyrithione, an antifouling compound, on juveniles of rainbow trout. Available at: [Link]

-

UCLA Newsroom. (2025). Copper antimicrobials can drive antibiotic resistance in bacteria, but there's a fix, scientists say. Available at: [Link]

-

bioRxiv. (2025). Copper Driven Mutualism of Candida albicans and Staphylococcus aureus Interkingdom Biofilms. Available at: [Link]

-

EUCAST. (n.d.). MIC Determination. Available at: [Link]

-

ResearchGate. (n.d.). EC50 values of copper for different microalgae, obtained by different works. Available at: [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

-

ResearchGate. (n.d.). Stress Response of Aspergillus niger Spores to Copper Surfaces and the Implications for Antifungal Surface Functionalization. Available at: [Link]

-

YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. Available at: [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

-

ResearchGate. (n.d.). The corrosion promoting mechanism of Aspergillus niger on 5083 aluminum alloy and inhibition performance of miconazole nitrate | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Effects of zinc and copper pyrithione on microbial community function and structure in sediments. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Antimycotic Effect of Copper Oxide Nanoparticles on Candida albicans Biofilm. Available at: [Link]

-

WUR eDepot. (2022). Toxicity of novel copper based algaecides to Daphnia magna. Available at: [Link]

-

MDPI. (n.d.). Copper Effect on Microalgae: Toxicity and Bioremediation Strategies. Available at: [Link]

-

MDPI. (n.d.). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8206732B2 - Pyrithione biocides enhanced by silver, copper, or zinc ions - Google Patents [patents.google.com]

- 11. nih.org.pk [nih.org.pk]

- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

"molecular structure of Copper Pyrithione"

An In-depth Technical Guide to the Molecular Structure of Copper Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper Pyrithione, formally known as bis(1-hydroxy-2(1H)-pyridinethionato-S,O)copper(II), is a coordination complex of significant interest due to its broad-spectrum antimicrobial and antifouling properties. Its efficacy is intrinsically linked to its molecular architecture. This guide provides a detailed exploration of the molecular structure of Copper Pyrithione, delving into its coordination chemistry, isomerism, solid-state packing, and the advanced analytical techniques employed for its characterization. By synthesizing crystallographic data, spectroscopic insights, and computational analysis, we present a comprehensive structural profile intended to support further research and development in medicinal chemistry and materials science.

Introduction to Copper Pyrithione

Copper Pyrithione (CuPT) is a neutral coordination complex with the chemical formula C₁₀H₈CuN₂O₂S₂.[1] It consists of a central copper(II) ion coordinated by two pyrithione ligands.[2] Widely recognized for its use as an antifouling agent in marine paints and as an active ingredient in anti-dandruff shampoos, its potential has expanded into therapeutic areas, including anticancer and antibacterial applications.[3][4] The biological activity and physicochemical properties of CuPT, such as its extremely low aqueous solubility, are directly governed by its molecular structure and intermolecular interactions in the solid state.[5] A thorough understanding of this structure is therefore paramount for optimizing its existing applications and innovating new ones.

The Pyrithione Ligand: A Versatile Bidentate Chelator

The ligand in CuPT is pyrithione (PyS), also known as 1-Hydroxy-2-pyridinethione.[6] It is a bidentate chelator, meaning it binds to the central metal ion through two donor atoms.[7] In the case of CuPT, these donor atoms are the exocyclic sulfur and the oxygen of the N-oxide group.[6] This O,S-coordination mode forms a stable five-membered chelate ring with the copper ion, a key feature contributing to the overall stability of the complex.

Coordination Geometry and Isomerism of the [Cu(PyS)₂] Complex

The coordination of two bidentate pyrithione ligands to a central copper(II) ion results in a neutral, four-coordinate complex, [Cu(PyS)₂]. The geometry and isomerism of this complex are defining features of its structure.

Square Planar Coordination

Single-crystal X-ray diffraction studies have unequivocally established that the Cu(II) center in Copper Pyrithione and its derivatives adopts a square planar geometry.[8] This coordination is typical for d⁹ metal ions like Cu(II) where Jahn-Teller distortion favors this arrangement. The two pyrithione ligands lie in the same plane as the central copper ion.

Cis and Trans Isomerism

The arrangement of the two pyrithione ligands around the central copper ion can result in two geometric isomers: cis and trans.

-

Trans Isomer: The two sulfur atoms are positioned opposite each other (180° apart), as are the two oxygen atoms.

-

Cis Isomer: The like-donor atoms (S and O) are adjacent to each other (90° apart).

Crystallographic evidence indicates that the parent [Cu(PyS)₂] complex crystallizes exclusively in the trans configuration.[7][8] However, computational modeling suggests the energy difference between the cis and trans isomers is small, implying that bulk, non-crystalline samples likely contain a mixture of both.[9] Furthermore, modified versions of the complex, such as those with polyethylene glycol (PEG) chains, have been shown to co-crystallize with both cis and trans isomers present in the same unit cell.[7]

Sources

- 1. Copper Pyrithione | 14915-37-8 [chemicalbook.com]

- 2. CopperPyrithione | C10H10CuN2O2S2 | CID 56845428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity of Substituted Copper Pyrithione Complexes - Durham e-Theses [etheses.dur.ac.uk]

- 5. Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrithione | C5H5NOS | CID 1570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01224C [pubs.rsc.org]

- 8. Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06628F [pubs.rsc.org]

- 9. Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Copper Pyrithione: Mechanisms and Methodologies in Fungal and Mildew Inhibition

Abstract: This technical guide provides a comprehensive overview of copper pyrithione (CuPT) for researchers, scientists, and formulation experts in the field of antimicrobial agent development. We will delve into the fundamental chemical properties, sophisticated mechanisms of action, and practical application strategies of CuPT as a potent fungicide and mildew inhibitor. This document is structured to serve as a detailed reference, offering not only established knowledge but also the causal reasoning behind experimental protocols and formulation choices. Emphasis is placed on providing actionable, self-validating methodologies for efficacy evaluation, grounded in authoritative scientific principles.

Introduction: The Role of Copper Pyrithione in Antimicrobial Science

Copper pyrithione, a metal complex of pyrithione, has established itself as a highly effective, broad-spectrum antimicrobial agent.[1] It exhibits pronounced inhibitory activity against a wide array of fungi (both yeasts and molds), bacteria (Gram-positive and Gram-negative), and algae.[1][2] While its most prominent application is in marine antifouling coatings, where it prevents the settlement and growth of marine organisms, its utility extends to the protection of plastics, sealants, textiles, and various solvent- or water-borne coatings from fungal and mildew degradation.[2][3]

The selection of copper pyrithione over other biocides, such as its zinc-based analogue, is often dictated by its superior stability in certain formulations and environments, particularly aqueous marine settings.[2] This guide aims to provide the scientific community with an in-depth understanding of its properties, the molecular basis of its efficacy, and the empirical methods used to validate its performance.

Physicochemical Properties

Copper pyrithione is a coordination complex where a central copper(II) ion is chelated by two pyrithione ligands. Understanding its physical and chemical characteristics is paramount for its effective formulation and application.

Table 1: Physicochemical Properties of Copper Pyrithione

| Property | Value / Description | Source(s) |

|---|---|---|

| Chemical Name | Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper | [4] |

| CAS Number | 14915-37-8 | [3][4] |

| Molecular Formula | C₁₀H₈CuN₂O₂S₂ | [5] |

| Molecular Weight | 315.86 g/mol | [5] |

| Appearance | Fine, light green to olive green crystalline powder.[3][4] | [3][4] |

| Solubility | Sparingly soluble to insoluble in water (e.g., 4.93 mg/L at 20°C).[1][5] Limited solubility in organic solvents like ethanol and ether.[4] | [1][4][5] |

| Density | ~1.81 g/cm³ at 22.5°C | [1][5] |

| Melting Point | >256°C (decomposes) | [5] |

| Stability | Stable in the pH range of 6-8 and light-stable.[1][5] Decomposes at high temperatures and is sensitive to strong oxidants.[4] |[1][4][5] |

The low water solubility of copper pyrithione is a critical feature, contributing to its longevity in coatings by resisting leaching, which is particularly advantageous for marine paints.[2] However, this property also necessitates careful consideration during formulation to ensure homogeneous dispersion and bioavailability. Recent research has explored the synthesis of PEG-substituted pyrithione complexes to enhance aqueous solubility while retaining biological activity for other potential applications.[6]

Fungicidal Mechanism of Action

The efficacy of copper pyrithione is not merely due to the presence of copper; it is the result of a sophisticated delivery mechanism where the pyrithione ligand acts as an ionophore, shuttling copper across the fungal cell membrane.[7][8] This process circumvents the cell's natural defenses against metal toxicity and leads to a cascade of disruptive intracellular events.

The prevailing mechanistic model, supported by extensive research on the related zinc pyrithione (ZPT), suggests the following sequence of events[7][9][10]:

-

Ionophore Activity: Pyrithione has a high affinity for copper.[9] In the presence of trace amounts of copper in the extracellular environment, it can form a copper pyrithione complex. This lipophilic complex can then readily diffuse across the fungal plasma membrane.[8]

-

Increased Intracellular Copper: Once inside the cell, the complex dissociates, leading to a significant increase in the intracellular concentration of copper ions.[7] The pyrithione ligand can then shuttle back out of the cell to transport more copper, acting as a catalyst for copper influx.

-

Targeting of Iron-Sulfur (Fe-S) Proteins: The primary targets of this copper-induced toxicity are vital iron-sulfur cluster-containing proteins.[7][10] These proteins are fundamental to numerous cellular processes, including mitochondrial respiration (e.g., aconitase in the TCA cycle) and DNA synthesis and repair.

-

Enzyme Inactivation and Oxidative Stress: Copper ions can displace the iron atoms within these Fe-S clusters, leading to the inactivation of the enzymes. This disruption of essential metabolic pathways inhibits fungal growth and viability.[7] The disruption of mitochondrial function can also lead to the generation of reactive oxygen species (ROS), inducing further cellular damage.[11]

This mechanism highlights a key insight: copper pyrithione's potency is derived from its ability to induce copper toxicity by targeting a different, yet essential, metal-dependent system within the fungal cell.

Synthesis and Formulation Strategies

Chemical Synthesis

Copper pyrithione can be synthesized through several routes. A common laboratory and industrial method involves the reaction of zinc pyrithione with a copper salt, such as copper sulfate, in the presence of a binder.[12] An alternative pathway starts with the oxidation of 2-chloropyridine to 2-chloropyridine N-oxide, followed by reaction with sodium hydrosulfide and subsequent complexation with a copper(II) salt.[13]

Formulation Considerations

Effective formulation is crucial for maximizing the performance of copper pyrithione. Key objectives include ensuring stability, achieving uniform distribution, and controlling the release rate of the active ingredient.

-

Dispersion: Due to its low water solubility, CuPT is typically supplied as a micronized powder for dispersion in liquid formulations like paints and coatings.[1] The use of appropriate wetting and dispersing agents is essential to prevent agglomeration and ensure a homogeneous mixture.

-

Stability: In paint formulations, particularly those containing cuprous oxide, there can be a risk of gelation during storage.[2] Careful control of the formulation chemistry, including the amount of water, is necessary to create a stable product.[2]

-

Controlled Release: In antifouling paints, the binder system is designed to ablate or polish away slowly, continuously exposing fresh biocide at the surface. The choice of binder (e.g., self-polishing copolymers) directly influences the release rate and, consequently, the long-term efficacy of the coating.

-

Particle Size: The particle size of the copper pyrithione can influence its biological activity and interaction with the formulation matrix.[12]

Efficacy Evaluation: Protocols and Methodologies

Validating the fungicidal and mildew-inhibiting properties of copper pyrithione requires robust and reproducible experimental protocols. Both in-vitro and in-vivo models are essential to fully characterize its activity.

Quantitative Efficacy Data

The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. It represents the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 2: Reported MIC Values of Copper Pyrithione Against Various Microorganisms

| Microorganism | Type | MIC (ppm) |

|---|---|---|

| Aspergillus niger | Mold | 20 |

| Aspergillus flavus | Mold | 20 |

| Aspergillus versicolor | Mold | 18 |

| Penicillium citrinum | Mold | 8 |

| Chaetomium globosum | Mold | 6 |

| Trichoderma viride | Mold | 8 |

| Cladosporium herbarum | Mold | 6 |

| Saccharomyces cerevisiae | Yeast | 6 |

| Staphylococcus aureus | Gram-positive Bacteria | 6 |

| Bacillus subtilis | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | 8 |

| Pseudomonas fluorescens | Gram-negative Bacteria | 18 |

(Data sourced from ChemicalBook)[5]

Experimental Protocol: In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of copper pyrithione against a target fungal species, based on established methodologies.[9][14]

Causality and Self-Validation: This method is self-validating through the inclusion of positive (no drug) and negative (no organism) controls. The serial dilution provides a clear dose-response relationship, and the use of a growth indicator like resazurin provides an objective, colorimetric endpoint, reducing subjective interpretation.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of copper pyrithione powder.

-

Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The insolubility in aqueous media necessitates an organic solvent for the initial stock.

-

-

Preparation of Microtiter Plate:

-

Use a sterile 96-well microtiter plate.

-

Add 100 µL of appropriate sterile fungal growth medium (e.g., Sabouraud Dextrose Broth for general fungi, mDixon for Malassezia species) to each well.[9]

-

Create a serial two-fold dilution of the copper pyrithione stock solution directly in the plate. For example, add 100 µL of the stock to the first well, mix, transfer 100 µL to the second well, and repeat across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

-

Inoculum Preparation:

-

Grow the target fungus in liquid medium to the mid-logarithmic phase.

-

Adjust the concentration of the fungal suspension with sterile medium to a standardized concentration (e.g., 1 x 10⁵ cells/mL), typically verified by spectrophotometry (OD₆₀₀) or hemocytometer count.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compound.

-

Include control wells: a positive control (medium + inoculum, no drug) and a negative control (medium only).

-

Seal the plate and incubate at the optimal temperature for the fungus (e.g., 30°C) for 24-48 hours, or until robust growth is observed in the positive control well.[9]

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of copper pyrithione at which there is no visible turbidity (growth).

-

For a more quantitative and objective reading, a metabolic indicator dye such as resazurin or XTT can be added. A color change (or lack thereof) indicates metabolic activity (i.e., cell viability).

-

Experimental Protocol: In-Vivo Efficacy Model (Dermatophytosis)

This protocol describes a representative animal model to evaluate the topical efficacy of a copper pyrithione formulation, adapted from established methods for testing antifungal agents against skin infections.[15]

Causality and Self-Validation: The use of a vehicle control group is critical for self-validation, as it isolates the therapeutic effect of the active ingredient (CuPT) from the effects of the formulation base. The untreated control group tracks the natural progression of the infection. Randomization of animals into groups minimizes bias. Efficacy is measured by both clinical scoring and mycological examination, providing a dual-endpoint validation.

Methodology:

-

Animal Model and Acclimatization:

-

Select a suitable animal model, such as Hartley guinea pigs.

-

Acclimatize the animals for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Infection Procedure:

-

Anesthetize the animals.

-

Shave an area on the dorsum (back) of each animal.

-

Gently abrade the shaved skin with sterile sandpaper to break the stratum corneum, facilitating infection.

-

Prepare an inoculum of a relevant dermatophyte, such as Trichophyton rubrum, at a high concentration (e.g., 1 x 10⁷ spores/mL).

-

Apply a standardized volume (e.g., 100 µL) of the inoculum to the abraded skin area.

-

-

Treatment Groups and Formulation Application:

-

After infection is established (typically 3-5 days, characterized by visible lesions), randomly assign animals to treatment groups (n=5-10 per group):

-

Group 1: Untreated Control.

-

Group 2: Vehicle Control (formulation base without CuPT).

-

Group 3: Test Formulation (e.g., 1% Copper Pyrithione cream).

-

Group 4: Positive Control (a commercially available antifungal cream).

-

-

Apply a precise amount of the respective formulation to the lesion area once or twice daily for a predetermined period (e.g., 14 days).

-

-

Efficacy Assessment:

-

Clinical Scoring: At regular intervals (e.g., every 3 days), score the severity of the skin lesions based on a defined scale (e.g., 0=no lesion, 1=slight erythema, 2=moderate erythema and scaling, 3=severe erythema, scaling, and crusting).

-

Mycological Examination: At the end of the treatment period, euthanize the animals. Excise a skin biopsy from the lesion site.

-

Divide the biopsy sample: one part for fungal culture (plate on Sabouraud Dextrose Agar with antibiotics to confirm the presence or absence of viable fungi) and the other part for histopathological examination (e.g., using PAS staining to visualize fungal elements in the tissue).

-

-

Data Analysis:

-

Compare the clinical scores and fungal culture results between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in both clinical score and fungal burden in the CuPT group compared to the vehicle control indicates efficacy.

-

Safety, Toxicology, and Regulatory Overview

Toxicological Profile

While effective as a biocide, copper pyrithione is also associated with potential toxicity, necessitating careful handling and risk assessment.

-

Human Health: It is classified as moderately toxic through ingestion, inhalation, and skin contact.[5] It can cause skin and eye irritation.[16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection when handling the powder, is mandatory.[16]

-

Environmental Toxicity: Copper pyrithione is very toxic to aquatic organisms, with long-lasting effects.[17] Its primary use in antifouling paints leads to its direct release into the marine environment, where it can disrupt cellular processes in non-target species.[18][19] Mitochondria are considered a primary target of its toxicity in aquatic animals.[19]

Regulatory Status

The regulatory landscape for copper pyrithione is jurisdiction-dependent.

-

European Union: Copper pyrithione is approved as an active substance for use in biocidal products of product-type 21 (antifouling products) under the Biocidal Products Regulation (EU) No 528/2012.[20][21] This approval is subject to periodic renewal.[20]

-

United States: The regulatory status can be more complex. While it is used, there are increasing environmental concerns. For instance, the state of Washington has legislation that could potentially restrict the use of copper-based antifouling paints on recreational boats pending the availability of safer, effective alternatives.[22] It is not approved by the U.S. EPA for all applications.[23]

Conclusion

Copper pyrithione stands as a potent and versatile fungicide and mildew inhibitor, with a well-documented mechanism of action centered on copper ionophore activity and the disruption of essential iron-sulfur proteins. Its effectiveness, particularly in challenging applications like marine coatings, is well-established. However, its utility must be balanced with careful consideration of its toxicological profile and the evolving regulatory environment. For the research and development professional, a thorough understanding of its chemical properties, biological activity, and the robust methodologies required to validate its performance is essential for harnessing its benefits while mitigating risks. Future innovations may focus on novel delivery systems or chemical modifications that enhance efficacy and improve its environmental and safety profile.

References

- Esaar International Pvt. Ltd. (2023, October 26). Benefits of Copper Pyrithiones in Anti Corrosive Paints.

- IRO Group Inc. Copper Pyrithione (CPT).

- Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. Antimicrobial Agents and Chemotherapy.

- ChemicalBook. (2025, July 4). Copper Pyrithione.

- National Center for Biotechnology Information. CopperPyrithione. PubChem Compound Database.

- Apollo Scientific. (2022, May 16). Copper pyrithione Safety Data Sheet.

- Betts, J. W., et al. (2025, October 8). Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. RSC Publishing.

- ResearchGate. Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview.

- Google Patents. (CN102702094A) Synthesis method of copper pyrithione.

- ResearchGate. (2025, August 5). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins.

- PubMed. (2011). Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins.

- Hep Journals. (2024, August 6). Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview.

- Royal Society of Chemistry. Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Organic & Biomolecular Chemistry.

-

ChemicalBook. (2023, March 17). Copper Pyrithione:Properties,Preparation,First aid measures. Retrieved from [Link]

- Wikipedia. Antifungal.

- PubMed. (2011). The antifungal mechanism of action of zinc pyrithione.

- EUR-Lex. (2025, September 11). Commission Implementing Decision (EU) 2025/1778.

- ResearchGate. (2023, December 11). Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress.

- Bisley International. Product Information Copper Pyrithione 97%.

- Copper Development Association Inc. (2000, September). Copper in Third-Generation Antifoulants For Marine Coatings.

- Lonza. Copper Pyrithione vs. Zinc Pyrithione: Choosing the Right Biocide.

- ResearchGate. (A) Synthesis of copper pyrithione complexes.

- American Coatings Association. Use of Copper-Based Antifouling Paint.

- ASM Journals. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. Antimicrobial Agents and Chemotherapy.

- National Center for Biotechnology Information. (2021, September 5). In Vitro Evaluation of Antibacterial and Antifungal Activity of Biogenic Silver and Copper Nanoparticles.

- Esaar International Pvt. Ltd. Copper and Zinc Pyrithione.

- PubMed. (2018). In vivo antifungal activity of dipyrithione against Trichophyton rubrum on guinea pig dermatophytosis models.

- ResearchGate. The use of copper as a biocide in marine antifouling paints.

- Lexology. (2015, October 9). Approval of copper pyrithione and clothianidin as active substances [EU].

- Washington State Department of Ecology. (2024, January). Antifouling Boat Paints: Update 2024.

- National Center for Biotechnology Information. (2022, November 1). Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans.

- ResearchGate. (2020). In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings.

- ResearchGate. (2024, February 9). Potential Antifungal Effect of Copper Oxide Nanoparticles Combined with Fungicides against Botrytis cinerea and Fusarium oxysporum.

- European Copper Institute. (2019, September 2). Is copper a biocide?.

Sources

- 1. Copper and Zinc Pyrithione | Esaar International Pvt. Ltd. [esaar.com]

- 2. Benefits of Copper Pyrithiones in Anti Corrosive Paints | Esaar International Pvt. Ltd. [esaar.com]

- 3. bisleyinternational.com [bisleyinternational.com]

- 4. irochemical.com [irochemical.com]

- 5. Copper Pyrithione | 14915-37-8 [chemicalbook.com]

- 6. Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06628F [pubs.rsc.org]

- 12. Copper Pyrithione:Properties,Preparation,First aid measures_Chemicalbook [chemicalbook.com]

- 13. CN102702094A - Synthesis method of copper pyrithione - Google Patents [patents.google.com]

- 14. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo antifungal activity of dipyrithione against Trichophyton rubrum on guinea pig dermatophytosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. This compound | C10H10CuN2O2S2 | CID 56845428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview [journal.hep.com.cn]

- 20. eur-lex.europa.eu [eur-lex.europa.eu]

- 21. Approval of copper pyrithione and clothianidin as active substances [EU] - Red On line (COM) [red-on-line.com]

- 22. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 23. copper.org [copper.org]

Methodological & Application

Application Notes & Protocols: Copper Pyrithione in Marine Antifouling Paint Formulations

Introduction: The Role of Copper Pyrithione in Modern Antifouling Systems

Biofouling, the undesirable accumulation of marine organisms on submerged surfaces, poses significant economic and environmental challenges. It increases the hydrodynamic drag on ship hulls, leading to substantial increases in fuel consumption and associated greenhouse gas emissions. Historically, antifouling strategies relied on highly effective but environmentally persistent biocides like tributyltin (TBT), which was globally banned due to its severe ecotoxicological effects.

In the post-TBT era, copper compounds have become the cornerstone of antifouling technology. Copper Pyrithione (CuPT) has emerged as a highly effective "booster" biocide, often used in conjunction with copper oxides to provide broad-spectrum protection.[1] CuPT is a metal complex known for its potent activity against the soft-fouling organisms, such as algae and fungi, that can be resistant to copper oxides alone.[2][3] Its low water solubility and stability make it a durable and long-lasting component in paint films.[2] This document serves as a technical guide for researchers and formulators on the mechanism, application, and evaluation of Copper Pyrithione in marine antifouling coatings.

Core Mechanism of Antifouling Activity

The efficacy of Copper Pyrithione stems from its ability to disrupt fundamental cellular and metabolic processes in fouling organisms. Its mode of action is multifaceted, targeting multiple pathways to inhibit growth and settlement.

2.1 Disruption of Ion Transport and Cellular Homeostasis The primary mechanism involves the disruption of membrane transport processes. The pyrithione molecule acts as an ionophore, facilitating the transport of metal ions (like copper) across cell membranes.[4] This influx of copper ions disrupts the delicate ionic balance within the cell, leading to a cascade of toxic effects.

2.2 Generation of Oxidative Stress Once inside the cell, excess copper ions are a potent catalyst for the generation of Reactive Oxygen Species (ROS), such as superoxide radicals and hydrogen peroxide.[5][6] This surge in ROS overwhelms the organism's antioxidant defenses, causing widespread damage to critical cellular components:

-

Lipid Peroxidation: Damage to cell membranes, compromising their integrity and function.[5]

-

Protein Damage: Oxidation of proteins, leading to enzyme inactivation and disruption of metabolic pathways.

-

DNA Damage: Damage to genetic material, impairing reproduction and survival.

2.3 Inhibition of Photosynthesis and Respiration In algae, a primary target of CuPT, the compound directly interferes with the photosynthetic apparatus. Elevated intracellular copper levels inhibit chlorophyll synthesis and damage the chloroplast membrane, severely impairing the alga's ability to produce energy.[5] Similarly, CuPT can disrupt mitochondrial function, inhibiting cellular respiration in a wide range of fouling organisms.[4] This dual attack on energy production pathways is a key reason for its broad-spectrum activity.[7]

Diagram: Mechanism of Action of Copper Pyrithione

Caption: CuPT leaches from paint, disrupts cell membranes, causes a surge in ROS, and damages key organelles.

Formulation and Physicochemical Properties

Successful incorporation of CuPT into a paint formulation requires an understanding of its physical properties and compatibility with other coating components.

3.1 Physicochemical Data The following table summarizes key properties of Copper Pyrithione powder.

| Property | Value | Source |

| CAS Number | 14915-37-8 | [7] |

| Appearance | Light green crystalline powder | [2] |

| Molecular Formula | C₁₀H₈N₂O₂S₂Cu | N/A |

| Molar Weight | 315.8 g/mol | N/A |

| Melting Point | >270°C (decomposes) | [7] |

| Water Solubility | Insoluble | [2] |

| Stability | More stable than Zinc Pyrithione in aqueous environments | [2] |

3.2 Formulation Protocol: Laboratory-Scale Self-Polishing Copolymer (SPC) Paint

This protocol provides a representative method for creating a lab-scale batch of an SPC antifouling paint incorporating CuPT. SPC paints are designed to hydrolyze at a controlled rate in seawater, continuously exposing a fresh layer of biocide.[1]

Materials & Equipment:

-

High-speed disperser with a Cowles blade

-

Laboratory balance (0.01g accuracy)

-

Paint shaker

-

Silyl acrylate or Zinc acrylate copolymer resin

-

Xylene, Butyl Acetate (solvents)

-

Cuprous Oxide (primary biocide)

-

Copper Pyrithione (booster biocide)

-

Zinc Oxide (polishing control agent, pigment)

-

Titanium Dioxide (pigment)

-

Bentonite clay (rheology modifier)

-

Plasticizers, wetting agents, and dispersants

Step-by-Step Procedure:

-

Resin Solubilization: In a suitable mixing vessel, charge the silyl/zinc acrylate resin and the required amount of xylene and butyl acetate. Mix at low speed until the resin is fully dissolved.

-

Pigment & Additive Dispersion (Grind Stage):

-

Increase the disperser speed to create a vortex.

-

Slowly add the rheology modifier (bentonite clay) and allow it to fully incorporate.

-

Sequentially add the wetting and dispersing agents.

-

Gradually add the pigments: Titanium Dioxide and Zinc Oxide.

-

Add the primary biocide, Cuprous Oxide.

-

Finally, add the Copper Pyrithione powder.

-

-

High-Speed Dispersion: Increase the disperser speed to the manufacturer's recommended tip speed for pigment grinding (typically 18-25 m/s). Continue dispersion until the desired fineness of grind is achieved (typically Hegman gauge reading of 5-6). This step is critical for ensuring the uniform distribution of biocides.

-

Let-Down Stage: Reduce the mixer speed and add any remaining solvent and plasticizers to adjust the paint to its final viscosity.

-

Quality Control: Measure and record the final paint properties: viscosity (Krebs units or Brookfield), density, and fineness of grind.

Causality Note: The order of addition is crucial. Wetting and dispersing agents are added before pigments and biocides to ensure each particle is properly coated, preventing agglomeration and ensuring a stable, uniform dispersion. High-speed dispersion provides the necessary shear energy to break down pigment clusters and achieve a fine, homogeneous mixture.

Performance Evaluation Protocols

Evaluating the performance of a CuPT-containing formulation involves assessing both its biological efficacy and its biocide release characteristics.

4.1 Protocol: Static Immersion Efficacy Testing (Adapted from ASTM D3623)

This test determines the ability of a coating to resist biofouling under real-world, stationary conditions.

Procedure:

-